molecular formula C10H21ClN2O2 B2769374 tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride CAS No. 2094411-58-0

tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride

Cat. No.: B2769374
CAS No.: 2094411-58-0
M. Wt: 236.74
InChI Key: VUVVWKLDUAUSEO-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride is a chemical compound with the molecular formula C10H21ClN2O2 It is a derivative of carbamate, featuring a tert-butyl group, an aminomethyl group attached to a cyclobutyl ring, and a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with a cyclobutyl derivative. One common method includes the use of tert-butyl chloroformate and 3-(aminomethyl)cyclobutanol under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the aminomethyl group, using reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the cyclobutyl ring.

    Reduction: Reduced forms of the carbamate group.

    Substitution: Substituted carbamate derivatives with various alkyl groups.

Scientific Research Applications

tert-Butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The carbamate group may also undergo hydrolysis, releasing active intermediates that participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl N-[3-(methylamino)cyclobutyl]carbamate: Similar structure but with a methylamino group instead of an aminomethyl group.

    tert-Butyl 3-(aminomethyl)phenylcarbamate: Contains a phenyl ring instead of a cyclobutyl ring.

    tert-Butyl [3-(aminomethyl)cyclobutyl]methylcarbamate: Similar structure with a methyl group attached to the carbamate.

Uniqueness

tert-Butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride is unique due to its specific combination of a cyclobutyl ring and an aminomethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.

Biological Activity

Tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, mechanisms of action, biological effects, and comparisons with similar compounds based on recent research findings.

Chemical Structure and Synthesis

This compound features a unique structure that includes a tert-butyl group, an aminomethyl group, and a cyclobutyl ring. The synthesis typically involves the reaction of tert-butyl carbamate with 3-(aminomethyl)cyclobutyl derivatives under basic conditions, often utilizing solvents like dichloromethane or tetrahydrofuran with a base such as triethylamine to facilitate the reaction .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The aminomethyl group can potentially engage in hydrogen bonding and electrostatic interactions with enzymes and receptors, leading to modulation of their activity. This interaction may result in both inhibitory and stimulatory effects on specific biochemical pathways, making it a candidate for further therapeutic exploration .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial properties. In vitro assays demonstrated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell membrane integrity .

Anticancer Activity

Research has also explored the anticancer potential of this compound. In cellular assays, it was found to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the activation of caspases and modulation of the mitochondrial pathway, leading to programmed cell death .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of acetylcholinesterase (AChE), an enzyme critical in neurotransmission. This inhibition could have implications for treating neurodegenerative diseases like Alzheimer's .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Tert-butyl N-[3-(aminomethyl)phenyl]carbamatePhenyl ring instead of cyclobutylModerate antimicrobial activity
Tert-butyl N-[cis-2-(aminomethyl)cyclobutyl]carbamateCis configuration affects reactivityEffective against certain cancer cell lines
Tert-butyl N-[trans-2-(aminomethyl)cyclobutyl]carbamateTrans configuration alters binding affinityLimited biological activity reported

The differences in biological activity among these compounds can be attributed to variations in their structural configurations, which influence their interactions with biological targets .

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, highlighting its potential as an antimicrobial agent .
  • Cancer Cell Apoptosis : In a laboratory setting, researchers treated human lung cancer cells with varying concentrations of the compound. Results showed that concentrations above 50 µM led to a significant increase in apoptotic markers compared to untreated controls, suggesting its potential role in cancer therapy .

Properties

IUPAC Name

tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-8-4-7(5-8)6-11;/h7-8H,4-6,11H2,1-3H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVVWKLDUAUSEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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